

Spectroscopic Data of 2-Methylbutylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbutylamine

Cat. No.: B1361350

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylbutylamine**, a key building block in organic synthesis and drug discovery. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for **2-Methylbutylamine** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of **2-Methylbutylamine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2.614	d	5.6	H-1a
2.480	d	6.7	H-1b
1.41	m	-	H-2
1.35	m	-	H-3a
1.19	m	-	H-3b
0.896	d	-	H-2' (CH ₃)
0.891	t	-	H-4

Solvent: CDCl₃, Frequency: 399.65 MHz^[1]

¹³C NMR Spectral Data of 2-Methylbutylamine

Chemical Shift (δ) ppm	Assignment
45.8	C-1
35.7	C-2
25.8	C-3
16.5	C-2' (CH ₃)
11.4	C-4

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Key IR Absorption Bands of 2-Methylbutylamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3368	Strong, Broad	N-H stretch (asymmetric and symmetric)
2958, 2927, 2872	Strong	C-H stretch (aliphatic)
1590	Medium	N-H bend (scissoring)
1465	Medium	C-H bend (asymmetric)
1378	Medium	C-H bend (symmetric)
830	Medium, Broad	N-H wag

Technique: Neat

Mass Spectrometry (MS)

Key Mass Fragments of **2-Methylbutylamine**

m/z	Relative Intensity	Assignment
87	Moderate	[M] ⁺ (Molecular Ion)
72	Moderate	[M - CH ₃] ⁺
58	Strong	[M - C ₂ H ₅] ⁺
44	Moderate	[CH ₃ CHNH ₂] ⁺
30	Base Peak	[CH ₂ NH ₂] ⁺

Technique: Electron Ionization (EI)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2-Methylbutylamine**.

NMR Spectroscopy

^1H and ^{13}C NMR Data Acquisition

- **Sample Preparation:** A sample of **2-Methylbutylamine** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl_3 , 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube.
- **Instrument:** A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is used.
- **^1H NMR Parameters:**
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 12 ppm
 - Acquisition Time: 4.09 s
 - Temperature: 298 K
- **^{13}C NMR Parameters:**
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.36 s
 - Temperature: 298 K
- **Data Processing:** The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). The chemical shifts are

referenced to the TMS signal (0.00 ppm for ^1H NMR) or the solvent signal (77.16 ppm for ^{13}C NMR in CDCl_3).

Infrared (IR) Spectroscopy

FTIR Data Acquisition (Neat Liquid)

- Sample Preparation: A single drop of neat **2-Methylbutylamine** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a UATR accessory is used.
- Parameters:
 - Spectral Range: $4000\text{--}400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
 - Mode: Transmittance
- Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

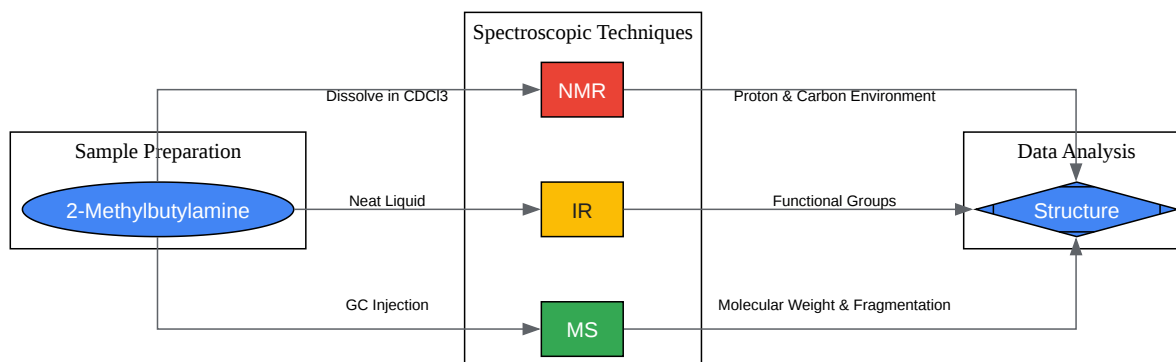
GC-MS Data Acquisition

- Sample Preparation: A dilute solution of **2-Methylbutylamine** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared (approximately 1 mg/mL).
- Instrument: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent) is used.
- Gas Chromatography (GC) Conditions:

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.
- Inlet Temperature: 250°C
- Injection Volume: 1 μ L (split mode, split ratio 50:1)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Mass Range: m/z 25-200
 - Scan Mode: Full scan
- Data Processing: The acquired data is processed using the instrument's software to identify the retention time of the analyte and to generate the corresponding mass spectrum. Library matching (e.g., NIST) can be used for confirmation.

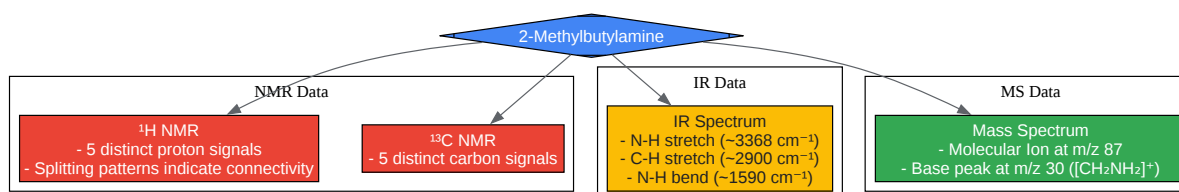
Visualization

The following diagrams illustrate the logical relationships in the spectroscopic analysis of **2-Methylbutylamine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Methylbutylamine**.



[Click to download full resolution via product page](#)

Caption: Correlation of spectroscopic data to the structure of **2-Methylbutylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-METHYLBUTYLAMINE(96-15-1) 1H NMR [m.chemicalbook.com]
- 2. 2-METHYLBUTYLAMINE(96-15-1) MS spectrum [chemicalbook.com]
- 3. 1-Butanamine, 2-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Methylbutylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361350#spectroscopic-data-nmr-ir-ms-of-2-methylbutylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com